tert-Butyl 4-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
Description
tert-Butyl 4-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a fused indoline-piperidine core. The indoline moiety contains a 2-oxo group and a methyl substituent at position 4, while the piperidine ring is functionalized with a tert-butyl carbamate group at position 1'. This structural motif is prevalent in medicinal chemistry due to its conformational rigidity, which enhances binding specificity to biological targets. The compound serves as a key intermediate in synthesizing pharmaceuticals, particularly kinase inhibitors and central nervous system (CNS) agents .
Properties
Molecular Formula |
C18H24N2O3 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
tert-butyl 4-methyl-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C18H24N2O3/c1-12-6-5-7-13-14(12)18(15(21)19-13)8-10-20(11-9-18)16(22)23-17(2,3)4/h5-7H,8-11H2,1-4H3,(H,19,21) |
InChI Key |
HLEKNVFKVAHNMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=O)C23CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 4-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves several key steps. The process begins with the preparation of ethyl 2-oxindoline-5-carboxylate, which undergoes dianion alkylation and cyclization . The resulting spirocyclic oxindole is then subjected to demethylation to yield the target compound. The overall yield of this synthetic route is approximately 35% over eight steps, and it does not require chromatographic purification .
Chemical Reactions Analysis
tert-Butyl 4-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxindole derivatives, while reduction can produce reduced spirocyclic compounds .
Scientific Research Applications
tert-Butyl 4-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological receptors, making it a candidate for drug discovery.
Mechanism of Action
The mechanism of action of tert-Butyl 4-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to a variety of receptors, influencing biological processes such as hormone secretion and neurotransmitter activity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Substituent Position: Chloro at position 4 (vs.
- Functional Groups : Hydroxy and methoxy groups enhance polarity, improving aqueous solubility but requiring protective strategies during synthesis .
- Stability : Chloro derivatives exhibit superior stability compared to hydroxy analogues, which require refrigeration .
Physicochemical Properties
- IR Spectroscopy : Ether (C-O-C) stretches at 1092 cm⁻¹ and aromatic C-H bends at 737–698 cm⁻¹ are consistent across analogues .
- Thermal Stability : Chloro derivatives decompose at higher temperatures (>200°C) compared to hydroxy analogues (<150°C) .
- Solubility : Methoxy and hydroxy derivatives show improved solubility in polar solvents (e.g., DMSO) due to hydrogen-bonding capacity .
Analytical and Crystallographic Tools
Structural elucidation of these compounds relies on:
Biological Activity
tert-Butyl 4-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 316.39 g/mol
- CAS Number : 873779-31-8
Research indicates that compounds related to this compound exhibit various mechanisms of action:
-
Anticancer Activity :
- Induces apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.
- Alters cell cycle progression, particularly affecting the G2/M phase.
-
Inhibition of Tumor Growth :
- Demonstrated significant inhibition of tumor growth in xenograft models.
- Exhibits cytotoxic effects against multiple cancer cell lines.
Table 1: Summary of Biological Activities
| Activity Type | Cell Lines Tested | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Cytotoxicity | MDA-MB-231 (Breast) | 5.83 | Apoptosis via mitochondrial disruption |
| Cytotoxicity | HeLa (Cervical) | 3.53 | Caspase activation |
| Tumor Growth Inhibition | NCI-H460 (Lung) | 3.2 | Cell cycle arrest at G2/M phase |
| Antiproliferative | BGC-823 (Gastric) | 5.7 | Induction of apoptosis |
Case Study 1: In vitro Evaluation
A study investigated the cytotoxic effects of this compound on various human cancer cell lines. The results showed that the compound significantly reduced cell viability in a dose-dependent manner across multiple tested lines, with the most potent effects observed in breast and lung cancer cells.
Case Study 2: In vivo Efficacy
In an in vivo study involving mouse xenograft models, administration of this compound resulted in a marked reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent for targeting solid tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
